molecular formula C12H15N3O5 B13621150 2,5-Dioxopyrrolidin-1-yl 4-(3-(prop-2-yn-1-yl)ureido)butanoate

2,5-Dioxopyrrolidin-1-yl 4-(3-(prop-2-yn-1-yl)ureido)butanoate

Cat. No.: B13621150
M. Wt: 281.26 g/mol
InChI Key: TUJLFKVYVNNYSL-UHFFFAOYSA-N
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Description

2,5-dioxopyrrolidin-1-yl 4-{[(prop-2-yn-1-yl)carbamoyl]amino}butanoate is a compound that features a pyrrolidinone ring and a propargyl group. This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in synthetic chemistry and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dioxopyrrolidin-1-yl 4-{[(prop-2-yn-1-yl)carbamoyl]amino}butanoate typically involves the reaction of 2,5-dioxopyrrolidin-1-yl prop-2-yn-1-yl carbonate with an appropriate amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment and solvents to ensure efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2,5-dioxopyrrolidin-1-yl 4-{[(prop-2-yn-1-yl)carbamoyl]amino}butanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include copper(I) iodide for click chemistry and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific reactants used. For example, in click chemistry, the product is a triazole derivative, while in substitution reactions, the product will vary based on the nucleophile used.

Mechanism of Action

The mechanism of action of 2,5-dioxopyrrolidin-1-yl 4-{[(prop-2-yn-1-yl)carbamoyl]amino}butanoate involves its reactivity with nucleophiles and its ability to participate in click chemistry reactions. The propargyl group reacts with azides to form stable triazole linkages, which are useful in various applications . The compound’s molecular targets and pathways depend on the specific context in which it is used, such as labeling biomolecules or synthesizing new materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-dioxopyrrolidin-1-yl 4-{[(prop-2-yn-1-yl)carbamoyl]amino}butanoate is unique due to its combination of a pyrrolidinone ring and a propargyl group, which allows it to participate in a wide range of chemical reactions and applications. Its versatility and reactivity make it a valuable compound in both research and industrial settings.

Properties

Molecular Formula

C12H15N3O5

Molecular Weight

281.26 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-(prop-2-ynylcarbamoylamino)butanoate

InChI

InChI=1S/C12H15N3O5/c1-2-7-13-12(19)14-8-3-4-11(18)20-15-9(16)5-6-10(15)17/h1H,3-8H2,(H2,13,14,19)

InChI Key

TUJLFKVYVNNYSL-UHFFFAOYSA-N

Canonical SMILES

C#CCNC(=O)NCCCC(=O)ON1C(=O)CCC1=O

Origin of Product

United States

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